molecular formula C20H26N2O2 B2887648 1-(4-Methoxyphenyl)-2-(4-(p-tolyl)piperazin-1-yl)ethanol CAS No. 1251708-94-7

1-(4-Methoxyphenyl)-2-(4-(p-tolyl)piperazin-1-yl)ethanol

Cat. No. B2887648
M. Wt: 326.44
InChI Key: DUOGBAXGVKSLSI-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, common name, and structural formula. The IUPAC name is based on the rules set by the International Union of Pure and Applied Chemistry. The common name is usually derived from its source or its chemical structure.



Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis analysis would involve studying the starting materials, the reagents used, the conditions under which the reactions were carried out, and the yield of the product.



Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques such as NMR, IR, UV-Vis, etc. These techniques provide information about the connectivity of atoms, the types of bonds, the presence of functional groups, and the overall 3D structure of the molecule.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This could include reactions with different reagents, under different conditions, and the mechanism of these reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, density, refractive index, optical rotation, etc. These properties can be determined using various experimental techniques.


Scientific Research Applications

Kinetics and Mechanisms of Reactions

Studies have investigated the kinetics and mechanisms of reactions involving compounds with structures similar to "1-(4-Methoxyphenyl)-2-(4-(p-tolyl)piperazin-1-yl)ethanol". For instance, research on the reactions of 3-methoxyphenyl and 4-cyanophenyl 4-nitrophenyl thionocarbonates with alicyclic amines provides insights into the kinetics and reaction mechanisms in organic chemistry, potentially offering pathways for novel synthetic routes and understanding the behavior of similar compounds (Castro et al., 2001).

Synthesis of Piperazine Derivatives

The synthesis of piperazine derivatives, such as 2-[4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol, from precursor compounds, has been optimized, showing the practical approaches to constructing molecules with similar backbones. This research highlights the synthetic accessibility of such compounds, which could be useful in developing new pharmaceuticals or materials (Wang Jin-peng, 2013).

Antimicrobial Activity

Novel pyridine derivatives, including piperazine compounds, have been synthesized and evaluated for their antimicrobial activity. This suggests that compounds with the piperazine core may possess significant biological activity, offering a basis for the development of new antimicrobial agents (Patel et al., 2011).

Enantioselective Synthesis and Biocatalysis

Enantiomerically pure compounds, such as (S)-1-(4-methoxyphenyl) ethanol, have been synthesized using biocatalysts, demonstrating the potential of enantioselective synthesis in producing chirally pure compounds. This approach is valuable in pharmaceutical synthesis where the enantiomeric purity of drug molecules can significantly affect their pharmacological properties (Kavi et al., 2021).

Discovery of Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors

Research into bis(heteroaryl)piperazines has led to the discovery of novel non-nucleoside HIV-1 reverse transcriptase inhibitors, indicating the potential of piperazine derivatives in antiviral therapy. This highlights the importance of such compounds in the ongoing search for effective treatments against HIV (Romero et al., 1994).

Safety And Hazards

The safety and hazards associated with a compound involve studying its toxicity, flammability, environmental impact, etc. This information is usually available in the Material Safety Data Sheet (MSDS) of the compound.


Future Directions

The future directions could involve studying the potential applications of the compound, improving its synthesis, studying its mechanism of action in more detail, etc.


I hope this general approach helps you in your analysis. For a more specific analysis, I would recommend consulting scientific literature or databases that might have information on this specific compound. If this compound is novel, it might be necessary to conduct experimental studies to gather this information. Please note that handling chemicals should always be done by trained professionals following all safety protocols.


properties

IUPAC Name

1-(4-methoxyphenyl)-2-[4-(4-methylphenyl)piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2/c1-16-3-7-18(8-4-16)22-13-11-21(12-14-22)15-20(23)17-5-9-19(24-2)10-6-17/h3-10,20,23H,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUOGBAXGVKSLSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)CC(C3=CC=C(C=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxyphenyl)-2-(4-(p-tolyl)piperazin-1-yl)ethanol

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